molecular formula C12H16FNO B1360924 3-(4-Fluoro-2-methylphenoxy)piperidine CAS No. 946759-56-4

3-(4-Fluoro-2-methylphenoxy)piperidine

Cat. No. B1360924
M. Wt: 209.26 g/mol
InChI Key: ISAZERLJHRRHKE-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-methylphenoxy)piperidine” is a compound with the molecular formula C12H16FNO . It is used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A study by Nairoukh et al. discusses the conformational behavior of fluorinated piperidines . Another study discusses the synthesis of 3-piperidines from arylboronic acids .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a fluorinated phenyl group . The conformational preferences of fluorinated piperidines have been studied .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A study discusses the Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluoro-2-methylphenoxy)piperidine” include its molecular formula (C12H16FNO) and molecular weight (209.26 g/mol) .

Scientific Research Applications

1. Corrosion Inhibition

Piperidine derivatives, including those similar to 3-(4-Fluoro-2-methylphenoxy)piperidine, have been studied for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

2. Molecular Structure and Biological Activity

Research by Shukla et al. (2017) on biologically active derivatives of 1,2,4 triazoles, including a compound structurally related to 3-(4-Fluoro-2-methylphenoxy)piperidine, focused on the synthesis, crystal structure, and theoretical analysis of intermolecular interactions. This study highlighted the role of these interactions in molecular packing, evaluated through computational procedures (Shukla et al., 2017).

3. Synthesis of Fluorinated N-Heterocycles

A study by García-Vázquez et al. (2021) reported a method for synthesizing analogs of fluorinated piperidines, including compounds like 3-(4-Fluoro-2-methylphenoxy)piperidine. These compounds serve as important building blocks in discovery chemistry (García-Vázquez et al., 2021).

4. Synthesis of Strong Fibrates

A study by Komoto et al. (2000) involved the synthesis of new fibrates containing piperidine and evaluated their efficacy in decreasing triglyceride, cholesterol, and blood sugar levels in animal models. This indicates the potential therapeutic applications of piperidine derivatives (Komoto et al., 2000).

5. Stereoselective Synthesis of Piperidines

Research on asymmetric synthetic routes to trans-3,4-disubstituted piperidines, featuring the substitution pattern of compounds like 3-(4-Fluoro-2-methylphenoxy)piperidine, was presented by Risi et al. (2008). This review focused on enantioselective routes to these compounds, demonstrating their importance in medicinal chemistry (Risi et al., 2008).

6. Antimicrobial Activity

Thanusu et al. (2010) synthesized a new series of compounds containing both piperidine and thiohydantoin nuclei. They demonstrated potent biological activities against a range of microbial organisms, suggesting the potential antimicrobial applications of piperidine derivatives (Thanusu et al., 2010).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-fluoro-2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAZERLJHRRHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647903
Record name 3-(4-Fluoro-2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-2-methylphenoxy)piperidine

CAS RN

946759-56-4
Record name 3-(4-Fluoro-2-methylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluoro-2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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